Cas no 676501-88-5 (2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole)

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a boronic ester derivative of pyrrole, commonly employed as an intermediate in organic synthesis and cross-coupling reactions. Its key advantages include stability under ambient conditions and compatibility with Suzuki-Miyaura coupling, enabling efficient construction of complex heterocyclic frameworks. The tetramethyl dioxaborolane moiety enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in pharmaceutical and materials science research, where pyrrole-based scaffolds are of interest. Care should be taken to avoid prolonged exposure to moisture, as hydrolysis may occur. Typical applications include the synthesis of functionalized pyrroles for agrochemicals, ligands, and conjugated polymers.
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole structure
676501-88-5 structure
Product Name:2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole
CAS No:676501-88-5
MF:C11H18BNO2
MW:207.077123165131
MDL:MFCD16995462
CID:2798144
PubChem ID:72220554
Update Time:2025-06-09

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
    • MB18214
    • CS-0100810
    • EN300-9510571
    • 676501-88-5
    • 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
    • Z1509289740
    • CS-33595
    • BCB50188
    • (5-METHYL-1H-PYRROL-2-YL)BORONIC ACID PINACOL ESTER
    • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole
    • MDL: MFCD16995462
    • Inchi: 1S/C11H18BNO2/c1-8-6-7-9(13-8)12-14-10(2,3)11(4,5)15-12/h6-7,13H,1-5H3
    • InChI Key: IYNNUEWXANPBAT-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C(C)N2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 207.1430590g/mol
  • Monoisotopic Mass: 207.1430590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.2Ų

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole Pricemore >>

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2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole Related Literature

Additional information on 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

Comprehensive Overview of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole (CAS No. 676501-88-5)

The compound 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole (CAS No. 676501-88-5) is a highly versatile boron-containing heterocycle that has garnered significant attention in modern organic synthesis and pharmaceutical research. Its unique structural features, including the pyrrole ring and the dioxaborolane moiety, make it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in the construction of complex organic molecules. Researchers and industries are increasingly exploring its applications in drug discovery, material science, and agrochemical development.

One of the most compelling aspects of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole is its role in bioconjugation and proteolysis-targeting chimera (PROTAC) technology, a cutting-edge approach in targeted protein degradation. This aligns with the growing interest in precision medicine and next-generation therapeutics, topics frequently searched in academic and industrial circles. The compound’s boronate ester group also enables its use in fluorescent probes and sensors, addressing the demand for advanced diagnostic tools in biomedical imaging.

From a synthetic perspective, the stability of the dioxaborolane ring under various conditions makes CAS No. 676501-88-5 a preferred choice for multistep organic transformations. Its compatibility with aqueous media and mild reaction conditions further enhances its utility in green chemistry initiatives, a hot topic in sustainable science. Recent publications highlight its incorporation into polymeric materials for organic electronics, such as OLEDs and flexible displays, reflecting the intersection of chemistry and emerging technologies.

In the context of market trends, the demand for boron-based compounds like 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole is rising due to their low toxicity and high functional group tolerance. This aligns with frequent search queries on “safe alternatives to heavy metal catalysts” and “eco-friendly synthetic routes.” Additionally, its potential in cancer research—particularly in kinase inhibitor design—has sparked discussions in oncology forums and patent literature.

Quality control and analytical characterization of CAS No. 676501-88-5 are critical for ensuring reproducibility in research. Techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to verify its purity and structural integrity. This emphasis on standardization resonates with the broader scientific community’s focus on reproducible research and data integrity, frequently highlighted in open-access journals and collaborative platforms.

Looking ahead, the adaptability of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole positions it as a key player in personalized medicine and smart materials. Its integration into high-throughput screening libraries and combinatorial chemistry workflows underscores its relevance in accelerated drug development. As the scientific community continues to explore its potential, this compound is poised to remain at the forefront of innovation in chemical synthesis and applied research.

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